2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol
Description
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a pyrazine derivative featuring a methoxy-substituted pyrazine ring linked to an ethanolamine moiety via a methylene bridge. This dual functionality makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in designing molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-[(3-methoxypyrazin-2-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-13-8-7(6-9-4-5-12)10-2-3-11-8/h2-3,9,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBYESJHYPJTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
This method leverages the reactivity of a halogenated pyrazine intermediate with 2-aminoethanol. For example, 3-methoxy-2-chloromethylpyrazine reacts with 2-aminoethanol in the presence of a base to form the target compound.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or ethyl acetate, as noted in HIV integrase inhibitor syntheses.
-
Base : Sodium hydride (NaH) or triethylamine (Et₃N), facilitating deprotonation of 2-aminoethanol.
-
Temperature : Room temperature to 60°C, depending on base reactivity.
Mechanistic Insights :
The chlorine atom in 3-methoxy-2-chloromethylpyrazine acts as a leaving group, enabling nucleophilic attack by the primary amine of 2-aminoethanol. Steric hindrance from the methoxy group necessitates prolonged reaction times (8–12 hours).
Yield Optimization :
Reductive Amination Method
Reductive amination condenses 3-methoxy-pyrazine-2-carbaldehyde with 2-aminoethanol, followed by reduction to stabilize the secondary amine.
Procedure :
-
Condensation : The aldehyde and amine form an imine intermediate in methanol or ethanol.
-
Reduction : Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) reduces the imine to the amine.
Critical Parameters :
-
pH Control : Acetic acid (pH 4–5) accelerates imine formation.
-
Reducing Agent : NaBH₃CN is preferred for chemoselectivity, yielding 72–75% product.
Side Reactions :
Over-reduction of the pyrazine ring or ethanolamine oxidation may occur, necessitating inert atmospheres and low temperatures (0–5°C).
Protection-Deprotection Strategies
Protecting the amino group of 2-aminoethanol prior to coupling prevents undesired side reactions.
Stepwise Synthesis :
-
Protection : Boc (tert-butoxycarbonyl) or benzyl groups shield the amine.
-
Coupling : Protected 2-aminoethanol reacts with 3-methoxy-2-chloromethylpyrazine under basic conditions.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/dioxane) removes the protecting group.
Case Study :
Using Boc protection, the coupling yield improves to 81% in acetonitrile with DBU as the base. Subsequent deprotection with HCl/dioxane affords the final compound in 89% purity.
Comparative Analysis of Synthetic Methods
Key Observations :
-
Nucleophilic Substitution offers simplicity but suffers from moderate yields due to competing hydrolysis.
-
Reductive Amination provides higher yields but requires strict pH control.
-
Protection-Deprotection maximizes yield and purity at the expense of additional steps.
Industrial-Scale Optimization
Adapting laboratory methods for mass production involves:
Catalytic Hydrogenation
Scientific Research Applications
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol with analogous compounds:
Key Observations :
- Biological Activity : Pyrazole derivatives (e.g., ) exhibit distinct enzyme inhibition profiles due to differences in aromatic ring electron density compared to pyrazine-based compounds.
Key Observations :
- Efficiency: Alkylation reactions (e.g., ) generally achieve higher yields (~88%) compared to pyrazine-amino alcohol couplings (~70–90%), depending on substituent steric effects.
- Reagent Compatibility : Triethylamine (Et3N) is a common base for deprotonating amines during nucleophilic substitutions .
Key Observations :
- Thermal Stability : Pyrazine derivatives with electron-withdrawing groups (e.g., methoxy) may exhibit higher thermal stability than alkylated analogs .
Biological Activity
2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a methoxy group at the 3-position and an aminoethanol moiety. This structural configuration is significant as it may influence the compound's solubility, reactivity, and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 184.20 g/mol |
| Functional Groups | Methoxy, Amino, Alcohol |
| Core Structure | Pyrazine |
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets. The compound may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, altering signal transduction processes.
- Gene Expression Influence : The compound might affect the transcription of genes related to disease processes.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer properties .
- Anti-inflammatory Effects : Pyrazine derivatives are often associated with anti-inflammatory activities, which could be relevant for this compound .
Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrazine derivatives, including this compound. The findings indicated that these compounds exhibited significant activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis .
Anticancer Activity
Research into related pyrazine derivatives has demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, one derivative showed IC50 values in the low micromolar range against various cancer cell lines . Although specific data for this compound is limited, the structural similarities suggest a likelihood of similar effects.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine ring undergoes regioselective substitution due to electron-withdrawing effects of the methoxy group. For example:
-
Halogenation : Reaction with bromine in acetic acid yields 5-bromo-3-methoxy-pyrazine derivatives. This occurs via electrophilic aromatic substitution (EAS) at the electron-rich C5 position .
-
Amination : Under palladium catalysis, coupling with aryl amines introduces substituents at C6 (opposite the methoxy group) .
Table 1: Substitution Reactions of the Pyrazine Ring
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, AcOH, 25°C, 2h | 5-Bromo-3-methoxy-pyrazine derivative | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 6-Aryl-3-methoxy-pyrazine | 65–78% |
Functionalization of the Ethanolamine Side Chain
The amino-ethanol moiety participates in:
-
Acylation : Reaction with acetic anhydride in pyridine forms the corresponding acetamide .
-
Carbamate Formation : Treatment with chloroformates (e.g., ethyl chloroformate) produces carbamate derivatives, enhancing metabolic stability .
-
Oxidation : MnO₂ oxidizes the hydroxyl group to a ketone, yielding 2-[(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetaldehyde .
Table 2: Side Chain Modifications
Cyclization Reactions
The ethanolamine side chain facilitates intramolecular cyclization:
-
Pyrazine-Fused Heterocycles : Heating with POCl₃ forms a 1,4-oxazine ring via dehydration .
-
Quinazoline Derivatives : Reaction with ortho-ester reagents (e.g., triethyl orthoformate) yields tricyclic structures .
Metal-Mediated Coupling Reactions
The amino group acts as a directing metalation group (DMG):
-
Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces aryl groups at C2 .
-
Sonogashira Coupling : Reaction with terminal alkynes forms C–C bonds at the pyrazine C5 position .
Acid/Base-Driven Rearrangements
-
Truce–Smiles Rearrangement : Under basic conditions (KHMDS, THF), the side chain undergoes -sigmatropic shifts, forming regioisomeric pyrazines .
Biological Activity Correlations
Modifications impact pharmacological profiles:
-
Acetylated Derivatives : Show enhanced M₃ mAChR PAM activity (EC₅₀ shift = 3.2-fold) .
-
Carbamate Analogues : Improved bioavailability (F = 45%) compared to parent compound (F = 12%) .
Key Mechanistic Insights
Q & A
Basic: What are the optimized synthetic routes for 2-[(3-Methoxy-pyrazin-2-ylmethyl)-amino]-ethanol?
Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves:
- Step 1 : Reacting 3-methoxy-pyrazine-2-carbaldehyde with 2-aminoethanol in ethanol under reflux (12–24 hours) to form the Schiff base intermediate.
- Step 2 : Reducing the imine bond using sodium borohydride (NaBH₄) in methanol at 0–5°C for 2 hours. Purification via silica gel chromatography (ethyl acetate/methanol, 9:1) yields the product with ~85% purity .
- Critical parameters : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) .
Basic: How is structural characterization performed for this compound?
Answer:
- NMR : Key signals include:
- ¹H NMR (DMSO-d₆) : δ 8.25 (s, pyrazine H), 4.15 (t, J=6 Hz, -CH₂NH-), 3.85 (s, OCH₃), 3.45 (m, -CH₂OH) .
- ¹³C NMR : Peaks at δ 160.2 (pyrazine C-OCH₃), 62.1 (-CH₂OH) confirm the ether and alcohol moieties .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 228.1, with fragmentation peaks at m/z 181 (loss of -CH₂OH) and 138 (pyrazine ring cleavage) .
Advanced: How can conflicting solubility data in polar solvents be resolved?
Answer:
Discrepancies in solubility (e.g., ethanol vs. DMSO) arise from:
- Crystallinity : Amorphous forms dissolve faster in DMSO (~50 mg/mL) than crystalline forms (<10 mg/mL in ethanol).
- Methodology : Use dynamic light scattering (DLS) to assess particle size reduction during sonication (30 min, 40 kHz) to improve reproducibility .
- Mitigation : Pre-dry the compound at 60°C under vacuum for 24 hours to remove hydrate-associated inconsistencies .
Advanced: What strategies optimize yield in the alkylation step?
Answer:
Low yields (~40%) in pyrazine alkylation are often due to steric hindrance. Solutions include:
- Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB, 5 mol%) to enhance nucleophilic attack .
- Temperature gradient : Start at 0°C to control exothermicity, then ramp to 50°C over 2 hours to complete the reaction (yield improves to ~65%) .
- Byproduct analysis : Monitor for N-oxide formation (HPLC retention time ~4.2 min) and quench with ascorbic acid .
Basic: What are the recommended storage conditions?
Answer:
- Stability : Store at -20°C in amber vials under argon. The compound degrades by 15% after 6 months at 4°C due to oxidation of the ethanolamine moiety .
- Handling : Use gloveboxes for hygroscopic samples. LC-MS analysis post-storage should confirm absence of a degradation peak at m/z 214 (de-methoxylated product) .
Advanced: How to address discrepancies in biological assay results across cell lines?
Answer:
Variability in IC₅₀ values (e.g., 10 µM in HEK293 vs. 25 µM in HepG2) may stem from:
- Metabolic differences : HepG2 cytochrome P450 activity converts the compound to a less active N-oxide. Inhibit CYP3A4 with ketoconazole (1 µM) during assays .
- Membrane permeability : Use logP calculations (predicted ~1.2) to adjust assay media with 0.1% DMSO for consistent cellular uptake .
Basic: What analytical methods validate purity?
Answer:
- HPLC : C18 column (5 µm, 4.6 × 250 mm), mobile phase acetonitrile/water (70:30), flow rate 1 mL/min. Purity >98% is confirmed if a single peak elutes at 6.8 min .
- Elemental analysis : Theoretical C 52.6%, H 6.2%, N 24.5%. Deviations >0.3% indicate residual solvents (e.g., ethyl acetate) .
Advanced: How to troubleshoot crystallization failures during purification?
Answer:
Failed crystallization (common in polar solvents) is resolved by:
- Seeding : Add 1 mg of pre-characterized crystals to the saturated ethanol solution at 4°C.
- Anti-solvent gradient : Slowly add hexane (5% v/v per hour) to induce nucleation .
- Polymorph screening : Use XRD to identify stable Form I (monoclinic, P2₁/c) vs. metastable Form II .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
